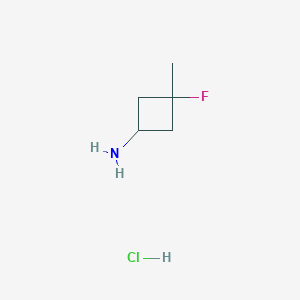

3-Fluoro-3-methylcyclobutan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-3-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c1-5(6)2-4(7)3-5;/h4H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZFEXOKXYMVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1812174-83-6 | |

| Record name | (1s,3r)-3-fluoro-3-methylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-3-methylcyclobutan-1-amine hydrochloride CAS number

An In-depth Technical Guide to 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, the demand for novel, three-dimensional molecular scaffolds is insatiable. These building blocks are crucial for navigating new chemical spaces and developing therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This compound, identified by the CAS Number 1638768-85-0 , has emerged as a significant reagent for researchers, particularly those in drug development.[1][2][3][4] Its unique structure, combining a rigid cyclobutane core, a strategically placed fluorine atom, and a reactive amine handle, makes it an invaluable component in the synthesis of complex pharmaceutical agents.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its physicochemical properties, explore plausible synthetic strategies with mechanistic insights, discuss its critical applications in drug discovery, and outline essential safety and handling protocols.

Physicochemical Properties and Characterization

The precise identity and properties of a chemical building block are foundational to its effective use. This compound is a white to off-white solid at room temperature. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1638768-85-0 | [1][2][3] |

| Molecular Formula | C₅H₁₁ClFN | [1][2][3] |

| Molecular Weight | 139.60 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1(F)CC(N)C1.Cl | [1] |

| Typical Purity | ≥95-97% | [1][2][5] |

| Storage Conditions | Inert atmosphere, 2-8°C or Room Temperature | [2][3] |

Structural Representation

The structure features a quaternary stereocenter containing a fluorine atom, which imparts unique conformational and electronic properties to the molecule. The amine group serves as a versatile synthetic handle for elaboration into more complex structures.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

While a definitive, publicly available, large-scale synthesis protocol for this compound is not widespread, a logical synthetic pathway can be constructed based on established methodologies for analogous fluorinated cyclobutanes.[6] A representative approach starting from a commercially available cyclobutanone derivative is outlined below. The causality behind each step is critical for understanding and adapting the protocol.

Representative Synthetic Workflow

Caption: Plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Olefination: 3-Methylcyclobutan-1-one is subjected to a Wittig reaction to introduce an exocyclic methylene group. This step is crucial as it transforms the carbonyl into a more versatile alkene functional group, setting the stage for subsequent stereocontrolled additions across the double bond.

-

Step 2: Epoxidation: The resulting alkene is treated with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This epoxidation reaction is typically diastereoselective, influenced by the sterics of the adjacent methyl group, and creates a strained three-membered ring that is primed for nucleophilic attack.

-

Step 3: Fluorinative Ring-Opening: The epoxide is opened using a fluoride source such as hydrogen fluoride-pyridine complex (Olah's reagent). This is the key fluorination step. The reaction proceeds via an Sₙ2-like mechanism, where the fluoride ion attacks one of the epoxide carbons, leading to the formation of a fluoro-alcohol. The regioselectivity of this step is critical and often favors attack at the less sterically hindered carbon.

-

Step 4: Oxidation: The secondary alcohol is re-oxidized to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or under Swern oxidation conditions. This step regenerates the carbonyl functionality, which is required for the subsequent introduction of the amine.

-

Step 5: Reductive Amination: The ketone is converted directly to the amine via reductive amination. This is a highly efficient one-pot reaction where the ketone first reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine, which is then immediately reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the primary amine.

-

Step 6: Hydrochloride Salt Formation: The final free base, 3-Fluoro-3-methylcyclobutan-1-amine, is dissolved in a suitable solvent like diethyl ether or methanol, and a solution of hydrochloric acid (e.g., HCl in ether) is added to precipitate the stable, crystalline hydrochloride salt, which is often easier to handle and purify than the free base.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a specialized building block. Chemical suppliers explicitly categorize it as a "Protein Degrader Building Block," highlighting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[2][5]

-

The Fluorinated Cyclobutane Motif: The cyclobutane ring provides a conformationally restricted, non-planar scaffold, which is highly desirable for creating ligands that can fit into complex protein binding pockets. The introduction of fluorine has profound effects on the molecule's properties:

-

Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of the nearby amine group, which can be critical for optimizing binding interactions or improving cell permeability.[6]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

-

Lipophilicity and Binding: Fluorine substitution can alter a molecule's lipophilicity (logP), impacting its solubility and ability to cross cell membranes.[6] It can also engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's active site.

-

-

The Amine Handle: The primary amine is a key functional group that allows for the straightforward attachment of this scaffold to other parts of a larger molecule, such as the linker element in a PROTAC, using standard amide bond formation or other coupling chemistries.

The incorporation of this building block allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of their compounds in a three-dimensional manner, leading to the development of more sophisticated and effective therapeutics.

Safety and Handling Protocols

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. While a specific, comprehensive safety data sheet (SDS) was not found in the initial search, general best practices for handling amine hydrochlorides and fluorinated compounds should be strictly followed.[7][8]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][7] Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere as recommended by suppliers.[3]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7]

-

Ingestion: Clean mouth with water and seek immediate medical attention.[7]

-

-

Incompatibilities: Avoid strong oxidizing agents.[7]

Conclusion

This compound (CAS: 1638768-85-0) is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its unique combination of a rigid 3D scaffold, a metabolically robust fluorine atom, and a synthetically versatile amine group provides a powerful platform for constructing next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation. A thorough understanding of its properties, synthesis, and applications allows researchers to fully leverage its potential in the quest for novel medicines.

References

-

3-FLUORO-3-METHYLBUTAN-1-AMINE HYDROCHLORIDE [Q09057]. ChemUniverse. [Link]

-

3-fluoro-1-methylcyclobutan-1-amine hydrochloride (C5H10FN). PubChemLite. [Link]

-

3-fluoro-3-methylbutan-1-amine hydrochloride (C5H12FN). PubChemLite. [Link]

-

3-Methylcyclobutan-1-amine | C5H11N. PubChem. [Link]

-

Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]

-

Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

1781122-54-0|3-Fluoro-1-methylcyclobutan-1-amine;hydrochloride. BIOFOUNT. [Link]

-

2-Fluoro-3-methylbutan-1-amine hydrochloride | C5H13ClFN. PubChem. [Link]

Sources

- 1. This compound 97% | CAS: 1638768-85-0 | AChemBlock [achemblock.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1638768-85-0|3-Fluoro-3-methylcyclobutanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. This compound | 1638768-85-0 | NQC76885 [biosynth.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

physicochemical properties of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride

Authored by a Senior Application Scientist

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the adage 'fail early, fail cheap' has never been more pertinent. The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. A molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is intrinsically linked to its fundamental characteristics such as solubility, acidity (pKa), and lipophilicity (LogP/LogD).[1][2] Neglecting a thorough investigation of these properties during the early stages can lead to costly late-stage failures.[3]

This guide provides a comprehensive technical overview of the core , a novel cyclobutane-containing building block of interest in medicinal chemistry. As specific experimental data for this compound is not widely published, this document serves as a methodological framework for its characterization. We will delve into the causality behind the selection of robust experimental protocols and provide detailed, field-proven methodologies for determining its aqueous solubility, pKa, and lipophilicity. This guide is intended for researchers, scientists, and drug development professionals who seek to build a foundational understanding of this, or structurally related, novel chemical entities.

Compound Profile: this compound

A clear identification of the molecule is the first step in any systematic investigation. The known identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-fluoro-3-methylcyclobutan-1-amine;hydrochloride | [4] |

| CAS Number | 1638768-85-0 | [4] |

| Molecular Formula | C₅H₁₁ClFN | [4] |

| Molecular Weight | 139.6 g/mol | [4] |

| Canonical SMILES | CC1(F)CC(N)C1.Cl | [4] |

| Structure |  |

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy.[5] For orally administered drugs, insufficient solubility can lead to poor absorption from the gastrointestinal tract, rendering the compound ineffective.[6] The hydrochloride salt form of an amine is typically employed to enhance aqueous solubility.[6][7] Therefore, a precise determination of its solubility profile is paramount.

Methodology: Thermodynamic Equilibrium Solubility via the Shake-Flask Method

For pre-formulation and lead optimization, the thermodynamic or equilibrium solubility provides the most accurate and relevant measure, as it represents the true saturation point of the compound in a given medium at equilibrium.[8][9] The shake-flask method, though lower in throughput than kinetic assays, is considered the gold standard for its accuracy and reliability.[9][10]

The causality behind this choice rests on the need to understand the compound's behavior in a system that has reached a state of minimal free energy, which is reflective of conditions in the gut over time. This contrasts with kinetic solubility assays, which are useful for high-throughput screening but can sometimes overestimate solubility due to the formation of supersaturated solutions.[8]

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation of Media : Prepare relevant aqueous buffers, such as simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8), to mimic physiological conditions.[11]

-

Sample Preparation : Add an excess amount of this compound to a series of glass vials containing a known volume of the prepared buffer media. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[11]

-

Equilibration : Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24-48 hours. This extended incubation period allows the system to reach thermodynamic equilibrium.[8][11]

-

Phase Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifugation at a controlled temperature can be used to accelerate this process.

-

Sampling and Filtration : Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification : Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared to ensure accurate quantification.

-

Data Analysis : The solubility is calculated from the measured concentration and reported in units such as mg/mL or µM.

Caption: Workflow for thermodynamic solubility determination.

Acid Dissociation Constant (pKa): The Key to Ionization State

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[12] For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (cationic) form and the neutral free base. This parameter is crucial as it dictates the charge state of the molecule in different physiological environments, which in turn influences its solubility, permeability, and interaction with biological targets.[1][12]

Methodology: pKa Determination by ¹H NMR Spectroscopy

While potentiometric and UV-spectroscopic methods are common, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and often more informative alternative.[13][14] The principle lies in the fact that the chemical shifts of protons near the ionizable amine group are sensitive to its protonation state.[13][15] By titrating the sample with an acid or base and monitoring these chemical shifts as a function of pH, a sigmoidal curve is generated, with the inflection point corresponding to the pKa.[15]

The rationale for using NMR is its ability to provide site-specific information, which can be invaluable for more complex molecules. It is also less susceptible to interference from impurities that may lack NMR signals.[14]

Experimental Protocol: ¹H NMR Titration for pKa Determination

-

Sample Preparation : Dissolve a small amount of this compound in D₂O. The use of a deuterated solvent is necessary to avoid a large interfering water signal in the ¹H NMR spectrum.

-

Initial Spectrum : Record a high-resolution ¹H NMR spectrum of the initial solution.

-

pH Titration : Adjust the "pD" (the pH equivalent in D₂O) of the sample by adding small aliquots of a strong acid (e.g., DCl) or base (e.g., NaOD). After each addition, measure the pD using a calibrated pH meter (with correction for the deuterium isotope effect) and acquire a ¹H NMR spectrum.

-

Data Acquisition : Repeat the titration to cover a pH range of approximately pKa ± 2 pH units.

-

Data Analysis : Identify a proton signal in the spectrum whose chemical shift changes significantly with pH. Plot the chemical shift of this proton against the measured pD values.

-

pKa Calculation : Fit the data to a sigmoidal curve (Henderson-Hasselbalch equation). The pD value at the inflection point of the curve corresponds to the pKa.[15][16]

Caption: Conceptual workflow for pKa determination via NMR titration.

Lipophilicity (LogD/LogP): Balancing Permeability and Solubility

Lipophilicity, the "fat-loving" nature of a molecule, is a critical factor for its ability to cross biological membranes.[1] The partition coefficient (LogP) describes the distribution of the neutral form of a compound between an organic phase (typically n-octanol) and an aqueous phase. For an ionizable molecule like our target compound, the distribution coefficient (LogD) at a specific pH is more relevant, as it accounts for the partitioning of both the ionized and neutral species.[12]

Methodology: LogD Determination by Reverse-Phase HPLC

The shake-flask method is the traditional way to measure LogP/D, but it can be time-consuming and require significant amounts of material.[17] A well-established alternative is to use reverse-phase high-performance liquid chromatography (RP-HPLC) to estimate lipophilicity.[18] In this method, the retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A longer retention time indicates greater lipophilicity.

This method is chosen for its speed, reproducibility, and low sample consumption.[18][19] By running a series of calibration standards with known LogP values, a robust correlation can be established to determine the LogP of the unknown compound. LogD at a specific pH (e.g., 7.4) can be determined by using a mobile phase buffered at that pH.

Experimental Protocol: RP-HPLC for LogD₇.₄ Determination

-

System Preparation : Use a C18 HPLC column and a mobile phase consisting of a buffered aqueous solution (pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration : Inject a series of standard compounds with known LogP values and record their retention times (t_R).

-

Sample Analysis : Dissolve this compound in the mobile phase and inject it into the HPLC system, recording its retention time.

-

Data Analysis : Calculate the capacity factor (k') for each standard and the test compound.

-

Correlation and Calculation : Plot the LogP values of the standards against their log(k') values. A linear regression of this plot will yield a calibration curve. Use the log(k') of the test compound and the equation of the line to calculate its LogD₇.₄. The LogP can then be calculated from the LogD₇.₄ and the previously determined pKa.

Sources

- 1. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 2. chemaxon.com [chemaxon.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. This compound 97% | CAS: 1638768-85-0 | AChemBlock [achemblock.com]

- 5. researchgate.net [researchgate.net]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. scielo.br [scielo.br]

- 12. alfachemic.com [alfachemic.com]

- 13. researchgate.net [researchgate.net]

- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 15. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]

- 16. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ecetoc.org [ecetoc.org]

An In-Depth Technical Guide to 3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of small, strained ring systems containing fluorine is a powerful and increasingly utilized strategy in modern medicinal chemistry. These motifs can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity. This guide provides a comprehensive technical overview of 3-fluoro-3-methylcyclobutan-1-amine hydrochloride, a versatile building block that combines the conformational rigidity of a cyclobutane ring with the unique electronic properties of a tertiary fluorine atom. We will delve into its structure and nomenclature, detailed synthetic methodologies for its diastereomers, definitive characterization techniques, and its emerging applications in the design of next-generation therapeutics.

Core Structure and Nomenclature

This compound is a salt of a substituted cyclobutylamine. The core structure features a four-membered carbon ring, which imparts significant conformational constraint compared to acyclic analogues. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

The molecule possesses two key substituents on the cyclobutane ring: an amine group at the 1-position and a fluorine and a methyl group at the 3-position. The presence of two substituents on the 1- and 3-positions of the cyclobutane ring gives rise to cis and trans diastereomers, which can exhibit distinct biological activities and physical properties.

-

IUPAC Name: this compound[1]

-

CAS Number: 1638768-85-0[1]

-

Molecular Formula: C₅H₁₁ClFN[1]

-

Molecular Weight: 139.61 g/mol [1]

The structure exists as a racemic mixture of its enantiomers for both the cis and trans diastereomers.

Visualizing the Core Structures

The distinct spatial arrangement of the functional groups in the cis and trans isomers is crucial for their differential interaction with biological targets.

Caption: Synthetic workflow for diastereomers.

Detailed Experimental Protocol

The following protocol is adapted from the work of Haufe and colleagues and provides a pathway to both the cis and trans diastereomers.[2]

Step 1: Synthesis of Benzyl 3-hydroxy-3-methylcyclobutane-1-carboxylate

-

Esterification: 3-Oxocyclobutanecarboxylic acid is first protected as a benzyl ester. This is a standard procedure, often carried out using benzyl bromide in the presence of a non-nucleophilic base like cesium carbonate in a polar aprotic solvent such as DMF. The benzyl group is chosen for its stability under the subsequent Grignard conditions and its facile removal via hydrogenolysis.

-

Grignard Reaction: The ketone of the benzyl ester is then reacted with methylmagnesium chloride (MeMgCl) in an anhydrous ethereal solvent (e.g., THF) at low temperature (typically -78 °C to 0 °C). This nucleophilic addition of the methyl group to the carbonyl creates the tertiary alcohol. The reaction yields predominantly the trans diastereomer of the alcohol after chromatographic purification.[2] The stereoselectivity is driven by the steric hindrance of the benzyloxycarbonyl group, which directs the incoming nucleophile to the opposite face of the ring.

Step 2: Deoxyfluorination

-

The purified tertiary alcohol is subjected to deoxyfluorination. A common reagent for this transformation is morpholinosulfur trifluoride (morpho-DAST). The reaction is typically performed in an inert solvent like dichloromethane at low temperature. This step proceeds with incomplete inversion of configuration, resulting in a mixture of cis- and trans-fluorinated benzyl esters.[2]

Step 3: Diastereomer Separation

-

The diastereomeric mixture of benzyl 3-fluoro-3-methylcyclobutane-1-carboxylates is separated using column chromatography on silica gel. The difference in polarity between the cis and trans isomers allows for their isolation as pure compounds.

Step 4: Hydrogenolysis (Parallel Synthesis for cis and trans)

-

Each purified diastereomer is separately subjected to hydrogenolysis to remove the benzyl protecting group. This is typically achieved using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas in a solvent like ethanol or ethyl acetate. This step yields the corresponding cis- and trans-3-fluoro-3-methylcyclobutane-1-carboxylic acids.

Step 5: Curtius Rearrangement (Parallel Synthesis for cis and trans)

-

The carboxylic acids are converted to the corresponding amines via a Curtius rearrangement. This involves the formation of an acyl azide, typically by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a base (e.g., triethylamine). The acyl azide is then heated in the presence of tert-butanol, which traps the isocyanate intermediate to form a Boc-protected amine. This one-pot procedure is generally efficient and avoids the isolation of the potentially explosive acyl azide.

Step 6: Boc Deprotection and Hydrochloride Salt Formation (Parallel Synthesis for cis and trans)

-

The Boc-protecting group is removed from the amine using a strong acid. A common method is to dissolve the Boc-protected amine in a solvent like 1,4-dioxane or diethyl ether and treat it with an excess of hydrochloric acid (either as a solution in the solvent or as gaseous HCl).

-

The hydrochloride salt typically precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield the final cis- or trans-3-fluoro-3-methylcyclobutan-1-amine hydrochloride as a stable, crystalline solid.

Definitive Identification and Characterization

Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

(Note: As detailed experimental spectra for this specific compound are not widely published, the following data is predictive based on established principles of NMR spectroscopy and mass spectrometry for analogous fluorinated compounds.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. Key expected signals include:

-

A singlet or a doublet for the methyl protons (CH₃).

-

Multiplets for the cyclobutane ring protons (CH₂ and CH). The coupling patterns and chemical shifts will differ significantly between the cis and trans isomers due to their different spatial orientations relative to the fluorine and amine groups.

-

A broad singlet for the ammonium protons (NH₃⁺).

-

-

¹³C NMR: The carbon NMR will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum is a simple yet definitive tool. It will show a single resonance, likely a quartet or a multiplet due to coupling with the neighboring methyl and cyclobutane protons. The chemical shift is characteristic of a tertiary alkyl fluoride.

| Predicted Spectroscopic Data | cis-Isomer | trans-Isomer |

| ¹H NMR (δ, ppm) | Methyl (CH₃): ~1.6 (d, ³JHF ≈ 22 Hz); Ring CH₂: ~2.4-2.8 (m); Ring CH: ~3.6 (m); NH₃⁺: ~8.5 (br s) | Methyl (CH₃): ~1.5 (d, ³JHF ≈ 23 Hz); Ring CH₂: ~2.3-2.7 (m); Ring CH: ~3.5 (m); NH₃⁺: ~8.5 (br s) |

| ¹³C NMR (δ, ppm) | CH₃: ~25 (d, ²JCF ≈ 20 Hz); Ring CH₂: ~38 (d, ²JCF ≈ 20 Hz); C-NH₃⁺: ~48; C-F: ~90 (d, ¹JCF ≈ 200 Hz) | CH₃: ~24 (d, ²JCF ≈ 21 Hz); Ring CH₂: ~39 (d, ²JCF ≈ 21 Hz); C-NH₃⁺: ~47; C-F: ~91 (d, ¹JCF ≈ 205 Hz) |

| ¹⁹F NMR (δ, ppm) | ~ -140 to -150 (m) | ~ -145 to -155 (m) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak for the free base [M+H]⁺ would be observed at m/z 104.08.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorption bands include:

-

~2800-3100 cm⁻¹: C-H stretching vibrations of the methyl and cyclobutane groups.

-

~2500-3000 cm⁻¹ (broad): N-H stretching of the ammonium salt.

-

~1500-1600 cm⁻¹: N-H bending vibrations.

-

~1050-1150 cm⁻¹: C-F stretching vibration.

Applications in Drug Development

The introduction of the 3-fluoro-3-methylcyclobutane moiety is a strategic choice in drug design, aimed at leveraging the unique properties of both the cyclobutane scaffold and the fluorine atom.

Rationale for Use

-

Metabolic Stability: The tertiary carbon attached to the fluorine atom is less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to a non-fluorinated analogue. This can lead to an improved pharmacokinetic profile, including a longer half-life.

-

Conformational Restriction: The rigid cyclobutane ring locks the substituents in well-defined spatial positions, which can enhance binding affinity and selectivity for the target protein by pre-organizing the molecule in a bioactive conformation.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the neighboring amine group.[2] This modulation can be crucial for optimizing a drug's solubility, membrane permeability, and target engagement at physiological pH.

-

Lipophilicity Tuning: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The effect can be subtle and is dependent on the overall molecular context.[2]

Therapeutic Targets

While specific clinical candidates incorporating the 3-fluoro-3-methylcyclobutan-1-amine moiety are still emerging, related fluorinated cyclobutane structures have been successfully employed in inhibitors of various enzyme classes, particularly kinases. The constrained nature of the amine allows it to act as a key vector, projecting off the core scaffold to interact with specific residues in an active site.

Recent research has shown the utility of related small, functionalized rings in the development of inhibitors for challenging targets such as:

-

KRAS: Mutant KRAS is a key oncogenic driver in many cancers. The development of covalent and non-covalent inhibitors often relies on scaffolds that can precisely position reactive groups or binding moieties in the switch-II pocket.

-

MerTK: Mer tyrosine kinase (MerTK) is a member of the TAM family of receptor tyrosine kinases and is a target in oncology. Inhibitors often feature a hinge-binding motif and a vector that explores a deeper pocket, a role for which substituted cyclobutylamines are well-suited.

The diastereomers of 3-fluoro-3-methylcyclobutan-1-amine provide medicinal chemists with a valuable tool to probe the three-dimensional space of a target's binding site, allowing for the fine-tuning of potency and selectivity.

Conclusion

This compound represents a sophisticated chemical building block that embodies several key principles of modern drug design. Its synthesis, while challenging, provides access to stereochemically pure diastereomers that offer a unique combination of conformational rigidity and tailored electronic properties. As drug discovery programs continue to tackle increasingly complex biological targets, the strategic deployment of such fluorinated, strained-ring systems will undoubtedly play a crucial role in the development of safer and more effective medicines. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable synthon into their discovery pipelines.

References

-

Haufe, G., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(26), 5877-5888. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23547760, 3-Methylcyclobutan-1-amine. Retrieved January 7, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53488121, 3-Fluorocyclobutanamine. Retrieved January 7, 2026, from [Link].

-

Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]

Sources

The Strategic Impercussion of Fluorine on the Bioactivity of 3-Methylcyclobutan-1-amine Hydrochloride: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The introduction of fluorine into small molecule drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide explores the multifaceted role of fluorine in shaping the bioactivity of 3-methylcyclobutan-1-amine hydrochloride, a conformationally restricted scaffold with potential as a lead compound in drug discovery. While the inherent biological activity of 3-methylcyclobutan-1-amine hydrochloride is not extensively documented, its structural motifs suggest potential interactions with a range of biological targets. This document, therefore, serves as a predictive and instructional manual, hypothesizing a G-protein coupled receptor (GPCR) target to illustrate the strategic application of fluorination. We will dissect the theoretical underpinnings of how fluorine substitution can influence ligand-receptor interactions, pharmacokinetics, and metabolic stability. Furthermore, this guide provides detailed, field-proven experimental protocols for the synthesis of fluorinated analogs and the subsequent evaluation of their bioactivity, offering a comprehensive roadmap for researchers seeking to leverage fluorine chemistry in their drug development endeavors.

The Rationale for Fluorinating 3-Methylcyclobutan-1-amine: A Strategic Overview

The 3-methylcyclobutan-1-amine scaffold presents a compelling starting point for drug design. The cyclobutane ring imparts a degree of conformational rigidity, which can be advantageous for locking in a bioactive conformation and improving binding affinity to a biological target.[1][2] The primary amine offers a key interaction point, capable of forming salt bridges and hydrogen bonds.

However, like many lead compounds, the parent molecule may possess suboptimal properties, such as poor metabolic stability, low membrane permeability, or off-target effects. The strategic incorporation of fluorine can address these liabilities.[3][4] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the C-F bond, can be harnessed to:

-

Modulate Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the proximal amine.[5][6][7] This can be crucial for optimizing interactions with the target protein and improving cell permeability.[5]

-

Enhance Metabolic Stability: Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1][3][4]

-

Tune Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While aromatic fluorination often increases lipophilicity, aliphatic fluorination can either increase or decrease it, providing a tool to fine-tune this critical property for optimal absorption and distribution.[8][9][10][11]

-

Influence Binding Affinity and Selectivity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones and alter the conformation of the molecule to enhance binding to the desired target.[12][13]

The Physicochemical Consequences of Fluorination on the 3-Methylcyclobutan-1-amine Scaffold

The precise placement of fluorine on the 3-methylcyclobutan-1-amine core would elicit distinct changes in its physicochemical profile. The following table summarizes the predicted effects of mono-fluorination at various positions:

| Position of Fluorination | Predicted Effect on pKa of Amine | Predicted Effect on Lipophilicity (LogP) | Rationale |

| 2-position (cis or trans) | Significant decrease | Minor increase or decrease | The strong inductive effect of fluorine at the β-position will substantially lower the basicity of the amine.[6] The impact on LogP in aliphatic systems can be subtle and depends on the overall change in molecular polarity.[10] |

| 3-position (on methyl group) | Moderate decrease | Minor increase | Fluorine at the γ-position will have a less pronounced, but still significant, electron-withdrawing effect on the amine.[6] The CFH2 group is generally more lipophilic than a methyl group. |

| 3-position (gem-difluoro on methyl group) | Substantial decrease | Moderate increase | The cumulative inductive effect of two fluorine atoms will further reduce the amine's pKa. The CF2H group will increase lipophilicity more than a single fluorine. |

| 4-position (cis or trans) | Moderate decrease | Minor increase or decrease | Similar to the 2-position, a β-fluorine will lower the pKa. The effect on LogP remains context-dependent. |

Synthetic Strategies for Fluorinated 3-Methylcyclobutan-1-amine Analogs

The synthesis of fluorinated analogs of 3-methylcyclobutan-1-amine can be achieved through various established fluorination methodologies. A general retrosynthetic approach is outlined below:

Caption: Retrosynthetic analysis for fluorinated 3-methylcyclobutan-1-amine.

Key Synthetic Transformations

-

Electrophilic Fluorination: Commercially available 3-methylcyclobutanone can be treated with an electrophilic fluorinating agent, such as Selectfluor®, to introduce fluorine at the α-position.

-

Nucleophilic Fluorination: Hydroxylated precursors of 3-methylcyclobutanone can be synthesized and subsequently converted to their fluorinated counterparts using nucleophilic fluorinating reagents like DAST (diethylaminosulfur trifluoride).

-

Reductive Amination: The resulting fluorinated cyclobutanone can undergo reductive amination with a suitable nitrogen source (e.g., ammonia or a protected amine) and a reducing agent (e.g., sodium cyanoborohydride) to install the amine functionality.

-

Stereocontrol: The stereochemistry of the fluorine and amine substituents can be controlled through the choice of starting materials and reaction conditions, potentially requiring chiral separation techniques to isolate the desired stereoisomers.

Hypothetical Pharmacodynamics: The Impact of Fluorine on GPCR Engagement

To illustrate the potential pharmacodynamic consequences of fluorination, we hypothesize that 3-methylcyclobutan-1-amine hydrochloride is an agonist for a hypothetical aminergic GPCR. The protonated amine is likely to form a key salt bridge with a conserved aspartate residue in the transmembrane domain of the receptor.

Caption: Fluorine-blocking of metabolic pathways.

A primary metabolic liability for a small amine like 3-methylcyclobutan-1-amine would be oxidation at the methyl group or at the carbon alpha to the amine, as well as N-dealkylation. [14]

-

Metabolic Shielding: Placing a fluorine atom on the methyl group (e.g., as a -CH2F or -CHF2 group) would block cytochrome P450-mediated hydroxylation at that site due to the high strength of the C-F bond. [1][3]This would be expected to increase the metabolic stability and, consequently, the in vivo half-life and oral bioavailability of the compound.

Experimental Workflows for Bioactivity Assessment

To empirically determine the role of fluorine in the bioactivity of 3-methylcyclobutan-1-amine hydrochloride and its fluorinated analogs, a series of in vitro assays are essential. [15][16][17][18]

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the parent and fluorinated compounds for the hypothetical GPCR target.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target GPCR.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radioligand: Select a high-affinity radiolabeled antagonist for the target GPCR (e.g., [3H]-spiperone).

-

Competition Binding: In a 96-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of the test compounds (parent and fluorinated analogs) and the cell membranes.

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Cell-Based Functional Assay (cAMP Assay)

Objective: To determine the functional potency (EC50) and efficacy of the parent and fluorinated compounds as agonists of the hypothetical GPCR (assuming it couples to Gs).

Protocol:

-

Cell Culture: Culture a cell line expressing the target GPCR in a 96-well plate.

-

Compound Treatment: Treat the cells with increasing concentrations of the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in each well using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.

Microsomal Stability Assay

Objective: To assess the metabolic stability of the parent and fluorinated compounds.

Protocol:

-

Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or rat), NADPH (as a cofactor for CYP450 enzymes), and the test compound in a suitable buffer.

-

Time Course: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life can be calculated.

Data Interpretation: A Hypothetical Structure-Activity Relationship (SAR)

The following table presents a hypothetical dataset to illustrate the interpretation of results from the aforementioned assays.

| Compound | Position of F | Ki (nM) | EC50 (nM) | Microsomal Half-life (min) |

| Parent | - | 50 | 100 | 15 |

| Analog 1 | 2-cis | 75 | 150 | 25 |

| Analog 2 | 2-trans | 40 | 80 | 28 |

| Analog 3 | 3-CH2F | 45 | 90 | 65 |

| Analog 4 | 3-CHF2 | 60 | 120 | >120 |

Interpretation:

-

Analog 1 & 2: Fluorination at the 2-position shows stereochemical effects on binding and potency, with the trans isomer being slightly more active. Both show a modest improvement in metabolic stability.

-

Analog 3 & 4: Fluorination on the methyl group provides a significant enhancement in metabolic stability, with the difluorinated analog being the most stable. This directly supports the hypothesis of blocking a metabolic hotspot. The impact on potency is minimal, suggesting this position is not critical for receptor interaction.

Conclusion

The strategic incorporation of fluorine into the 3-methylcyclobutan-1-amine hydrochloride scaffold holds immense potential for optimizing its drug-like properties. By leveraging the principles of medicinal chemistry, researchers can rationally design and synthesize fluorinated analogs with tailored bioactivity. This technical guide has provided a theoretical framework and practical experimental workflows to investigate the profound impact of fluorine on the physicochemical properties, pharmacodynamics, and pharmacokinetics of this promising chemical entity. The judicious use of fluorine chemistry will undoubtedly continue to be a driving force in the discovery and development of novel therapeutics.

References

- [Link to a relevant scientific article on lipophilicity and fluorin

- [Link to a relevant scientific article on bioisosteric replacement]

- [Link to a relevant scientific article on fluorine in drug discovery]

- [Link to a relevant scientific article on lipophilicity modulation by fluorin

- [Link to a relevant scientific article on the role of fluorine in medicinal chemistry]

- [Link to a relevant scientific article on fluorine in drug design]

- [Link to a relevant scientific article on logP determination of fluorin

- [Link to a relevant scientific article on fluorine and bioisosteres]

- [Link to a relevant scientific article on lipophilicity and membrane partitioning]

- [Link to a relevant scientific article on fluorine and bioisosteric elements]

- [Link to a relevant scientific article on the metabolism of small molecules]

- [Link to a relevant scientific article on fluorine in GPCR ligand design]

- [Link to a relevant scientific article on tuning amine basicity]

- [Link to a relevant scientific article on fluorine and bioisosterism]

- [Link to a relevant scientific article on fluorine and conform

- [Link to a relevant scientific article on fluorine in drug development]

- [Link to a relevant scientific article on fluorin

- [Link to a relevant scientific article on replacing oxygen with fluorine]

- [Link to a relevant scientific article on tuning physicochemical properties]

- [Link to a relevant scientific article on fluorin

- [Link to a relevant scientific article on the synthesis of fluorin

- [Link to a relevant scientific article on data-driven analysis of fluorin

- [Link to a relevant scientific article on fluorin

- [Link to a relevant scientific article on fluorine in pharmaceuticals]

- [Link to a relevant scientific article on isomeric activity cliffs of fluorin

- [Link to a relevant scientific article on fluorine's impact on pKa]

- [Link to a relevant scientific article on the synthesis of fluorin

- [Link to a relevant scientific article on fluorine's impact on pKa and Pgp-medi

- [Link to a relevant scientific article on the synthesis of gem-difluorin

- [Link to a relevant scientific article on small molecules containing fluorine]

- [Link to a relevant scientific article on the role of small molecules with fluorine]

- [Link to a relevant scientific article on the synthesis of fluorin

- [Link to a relevant scientific article on the synthesis of CF3-cyclobutanes]

- [Link to a relevant scientific article on fluorine in pharmaceuticals]

- [Link to a relevant scientific article on fluorin

- [Link to a relevant scientific article on in vitro models for drug safety]

- [Link to a relevant scientific article on in vitro models in drug development]

- [Link to a relevant scientific article on in vitro and in vivo opioid pharmacology]

- [Link to a relevant scientific article on the role of in vitro testing in drug development]

- [Link to a relevant scientific article on in vitro pharmacology]

- [Link to PubChem entry for 3-Methylcyclobutan-1-amine]

- [Link to a relevant scientific article on synthetic routes to azacycles]

- [Link to a relevant scientific article on synthetic routes to approved drugs]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 12. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors [mdpi.com]

- 13. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The in vitro models driving drug development [rouken.bio]

- 17. The Role Of in vitro Testing In Drug Development [pion-inc.com]

- 18. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]

An In-Depth Technical Guide to 3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and strained ring systems into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of 3-fluoro-3-methylcyclobutan-1-amine hydrochloride, a valuable building block that combines both of these features. We will delve into its synthesis, physicochemical properties, and burgeoning applications in drug discovery, with a particular focus on oncology. This document serves as a resource for researchers seeking to leverage the unique properties of this scaffold in the design of novel therapeutics.

Introduction: The Rise of Fluorinated Cyclobutanes in Medicinal Chemistry

The design of small molecule therapeutics is a continuous quest for improved potency, selectivity, and pharmacokinetic properties. Two key strategies that have gained prominence are the introduction of fluorine atoms and the use of bioisosteric replacements for common aromatic rings. Fluorine, with its unique electronic properties and small size, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[1][2] Concurrently, strained ring systems like cyclobutane offer a three-dimensional scaffold that can provide novel intellectual property, improve solubility, and present vectors for exiting binding pockets that are not accessible with traditional flat aromatic rings.[1]

The 3-fluoro-3-methylcyclobutan-1-amine moiety represents a convergence of these two powerful strategies. The presence of the fluorine atom and the methyl group on the same carbon of the cyclobutane ring introduces a chiral center and offers a unique conformational profile that can be exploited in drug design. This guide will explore the synthesis and properties of this intriguing building block and highlight its potential in the development of next-generation therapeutics.

Synthesis of this compound

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a three-stage process:

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Adapted)

The following protocol is an adaptation of published procedures for similar compounds and should be optimized for specific laboratory conditions.[3]

Step 1: Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

-

To a solution of 3-oxocyclobutanecarboxylic acid in anhydrous THF at 0 °C, add a solution of methylmagnesium bromide (MeMgBr) in diethyl ether dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-3-methylcyclobutanecarboxylic acid.[4]

Step 2: Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

-

Dissolve the crude 3-hydroxy-3-methylcyclobutanecarboxylic acid in anhydrous dichloromethane at -78 °C.

-

Slowly add a solution of diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent in dichloromethane.

-

Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.

-

Carefully quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 3-fluoro-3-methylcyclobutanecarboxylic acid.[5]

Step 3: Synthesis of this compound via Curtius Rearrangement

-

To a solution of crude 3-fluoro-3-methylcyclobutanecarboxylic acid in anhydrous toluene, add triethylamine (Et3N) followed by diphenylphosphoryl azide (DPPA).[6]

-

Heat the mixture at reflux for 2-3 hours, monitoring the reaction for the formation of the isocyanate intermediate. The Curtius rearrangement involves the thermal decomposition of the acyl azide to an isocyanate with the loss of nitrogen gas.[7][8]

-

Cool the reaction mixture and add aqueous hydrochloric acid.

-

Heat the biphasic mixture at reflux for 2 hours to hydrolyze the isocyanate to the corresponding amine and form the hydrochloride salt.

-

After cooling, separate the aqueous layer and wash with diethyl ether.

-

Lyophilize the aqueous layer to obtain the crude this compound. Further purification can be achieved by recrystallization.

Physicochemical Properties and Structural Characterization

The introduction of a fluorine atom significantly impacts the physicochemical properties of the cyclobutane scaffold.

| Property | Non-fluorinated Analog (3-methylcyclobutan-1-amine) | 3-Fluoro-3-methylcyclobutan-1-amine | Rationale for Change |

| pKa of Amino Group | ~10.5 | ~9.7[3] | The strong electron-withdrawing effect of the fluorine atom reduces the basicity of the amine. |

| LogP | Lower | Higher (for trans-isomers)[3] | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability. |

| Molecular Weight | 85.15 g/mol [9] | 139.6 g/mol (HCl salt)[10] | Addition of fluorine and formation of the hydrochloride salt increases the molecular weight. |

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons, a singlet for the methyl group, and a broad singlet for the amine protons. The coupling of protons to the fluorine atom will result in further splitting of the signals for the adjacent methylene protons.

-

¹³C NMR: The carbon NMR will display distinct signals for the four carbons of the cyclobutane ring and the methyl carbon. The carbon bearing the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[11] For 3-fluoro-3-methylcyclobutan-1-amine, a single resonance is expected, likely a multiplet due to coupling with the neighboring protons. The chemical shift will be indicative of the electronic environment of the fluorine atom.[12][13]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free amine and characteristic fragmentation patterns.

Applications in Drug Discovery and Medicinal Chemistry

The 3-fluoro-3-methylcyclobutane-1-amine scaffold is an emerging building block in drug discovery, particularly in the field of oncology. Its unique combination of a three-dimensional structure and the electronic effects of fluorine make it an attractive bioisostere for traditional phenyl rings and other more flexible aliphatic amines.

Role as a Phenyl Ring Bioisostere

The rigid, puckered nature of the cyclobutane ring allows it to project substituents into different regions of space compared to a flat aromatic ring. This can lead to improved binding interactions with target proteins and enhanced selectivity. The fluorine atom can further modulate these interactions through favorable electrostatic or dipole interactions.

Modulation of Physicochemical Properties for Improved Drug-likeness

As highlighted in the physicochemical properties table, the introduction of the fluoro-methyl-cyclobutane moiety can fine-tune a molecule's pKa and lipophilicity.[3] Lowering the basicity of the amine can be advantageous in reducing off-target effects and improving oral bioavailability. The increased lipophilicity can enhance cell membrane permeability, a crucial factor for reaching intracellular targets.[2]

Example in Oncology: Targeting Kinase Signaling Pathways

While specific drugs containing the 3-fluoro-3-methylcyclobutan-1-amine moiety are not yet on the market, this scaffold is being explored in the development of kinase inhibitors for cancer therapy. Kinase inhibitors often target the ATP-binding pocket of the enzyme. The unique 3D geometry of the fluorinated cyclobutane can allow for novel interactions within this pocket, potentially leading to increased potency and selectivity.

Caption: A simplified diagram illustrating the potential role of a drug containing the 3-fluoro-3-methylcyclobutanamine moiety in inhibiting a kinase signaling pathway involved in cancer.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The strategic incorporation of fluorine onto the conformationally constrained cyclobutane ring offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, we anticipate that 3-fluoro-3-methylcyclobutan-1-amine and its derivatives will play an increasingly important role in the development of innovative therapeutics, particularly in the challenging field of oncology.

References

-

3-hydroxy-3-methylcyclobutanecarboxylic acid - Introduction. ChemBK. [Link].

-

Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link].

-

Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. ResearchGate. [Link].

-

1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. AWS. [Link].

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link].

-

Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link].

-

Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. ResearchGate. [Link].

-

Curtius Rearrangement. Organic Chemistry Portal. [Link].

-

Curtius rearrangement. Wikipedia. [Link].

-

Curtius Rearrangement. Chemistry Steps. [Link].

-

Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link].

-

Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. OMICS International. [Link].

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link].

-

FDA‐approved drugs containing fluorinated cycloalkane motifs. ResearchGate. [Link].

-

Fluorine NMR. University of Wisconsin-Madison. [Link].

-

Series of 19 F NMR spectra recorded during the process of warming a... ResearchGate. [Link].

-

19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link].

-

1-Fluoro-3-methylcyclobutane | C5H9F | CID 58136843. PubChem. [Link].

-

19Flourine NMR. St-Amant, Quebec, Canada. [Link].

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link].

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link].

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link].

-

Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses. [Link].

-

Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. NIH. [Link].

-

Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. [Link].

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link].

-

CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. [Link].

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link].

-

1-Fluoro-3-methylcyclobutene | C5H7F | CID 90893323. PubChem. [Link].

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link].

-

3-Methylcyclobutan-1-amine | C5H11N | CID 23547760. PubChem. [Link].

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link].

-

1781122-54-0|3-Fluoro-1-methylcyclobutan-1-amine;hydrochloride. BIOFOUNT. [Link].

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. 3-fluoro-3-methylcyclobutane-1-carboxylic acid | 1613330-60-1 | NPC33060 [biosynth.com]

- 6. Curtius Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound 97% | CAS: 1638768-85-0 | AChemBlock [achemblock.com]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. biophysics.org [biophysics.org]

- 13. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to the Physicochemical Properties of 3-Fluoro-3-methylcyclobutan-1-amine: pKa and LogP Analysis

Abstract

In the landscape of modern drug discovery, the judicious incorporation of small, strained ring systems and fluorine atoms has become a important strategy for modulating the physicochemical and pharmacological properties of lead compounds. The cyclobutane moiety, a bioisostere for larger cycloalkanes and aromatic rings, offers a unique three-dimensional architecture that can enhance metabolic stability and binding affinity.[1] Concurrently, the introduction of fluorine can profoundly influence a molecule's pKa, lipophilicity, and metabolic fate.[2] This technical guide provides an in-depth theoretical and computational analysis of the acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) for the novel building block, 3-Fluoro-3-methylcyclobutan-1-amine. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this compound in medicinal chemistry.

Introduction: The Strategic Importance of pKa and LogP in Drug Design

The journey of a drug molecule from administration to its target is governed by a complex interplay of its inherent physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and the lipophilicity (LogP). These parameters dictate a molecule's charge state and its preference for aqueous versus lipid environments, respectively, thereby influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4]

-

pKa : The pKa of an ionizable group, such as the primary amine in our topic molecule, determines the extent of its protonation at a given pH. For an orally administered drug, the fluctuating pH of the gastrointestinal tract will significantly alter its charge state, impacting its solubility and ability to permeate biological membranes. A precisely tuned pKa is therefore essential for optimal bioavailability.

-

LogP : The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. It governs the molecule's ability to cross lipid bilayers, such as the intestinal epithelium and the blood-brain barrier. A delicate balance is required; sufficient lipophilicity is necessary for membrane permeation, while excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

Understanding and predicting these properties for novel chemical entities like 3-Fluoro-3-methylcyclobutan-1-amine is paramount for rational drug design and the efficient allocation of synthetic and screening resources.

Theoretical Framework: Deconstructing the Physicochemical Profile

The structure of 3-Fluoro-3-methylcyclobutan-1-amine incorporates several key features that synergistically determine its pKa and LogP: the cyclobutane ring, the primary amine, the methyl group, and the fluorine atom.

The Influence of the Cyclobutane Scaffold

Cyclobutane rings are gaining prominence in medicinal chemistry as they offer a greater degree of three-dimensionality compared to their aromatic counterparts.[1] This rigid scaffold can enforce specific conformations, potentially leading to enhanced target engagement and selectivity. From a physicochemical standpoint, the replacement of a flat aromatic ring with a cyclobutane can improve aqueous solubility and metabolic stability.[1]

Basicity of the Primary Amine

The primary amine is the key basic center in the molecule. In aqueous solution, it exists in equilibrium between its neutral form (R-NH2) and its protonated, cationic form (R-NH3+). The pKa of this equilibrium is a measure of the amine's basicity; a higher pKa corresponds to a stronger base. The pKa of the parent compound, cyclobutylamine, is reported to be approximately 10.8.[5][6]

The Inductive Effect of Fluorine on pKa

The introduction of a highly electronegative fluorine atom has a profound impact on the basicity of the amine. Fluorine exerts a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the nitrogen atom.[7] This destabilizes the protonated form of the amine (the conjugate acid), making it more acidic and thus lowering the pKa of the amine.

The magnitude of this pKa reduction is dependent on the distance between the fluorine and the amine. For aliphatic amines, fluorination at the β-position (two carbons away) can decrease the pKa by approximately 1.7 units per fluorine atom.[8] In 3-Fluoro-3-methylcyclobutan-1-amine, the fluorine atom is in a γ-position (three carbons away) relative to the amine. The inductive effect diminishes with distance, so the pKa-lowering effect of a γ-fluoro substituent is expected to be less pronounced than that of a β-fluoro substituent. Studies on cyclic amines have shown that a γ-fluoro substituent can lower the pKa by approximately 0.8 to 1.2 units.[9]

Impact of Fluorine and Methylation on LogP

Fluorine's effect on lipophilicity is complex. While often considered to increase LogP, the net effect depends on the molecular context. The small size and high electronegativity of fluorine can reduce the polarizability of the molecule and mask neighboring polar groups, thereby increasing lipophilicity. However, in some cases, the introduction of fluorine can lead to intramolecular interactions or altered solvation that may not significantly change or could even slightly decrease LogP. For fluorinated cyclobutane derivatives, the impact on LogP has been observed to be stereochemically dependent, with trans-isomers generally showing a greater increase in lipophilicity upon fluorination than cis-isomers.[10]

The methyl group, being a non-polar alkyl group, is expected to contribute positively to the LogP, increasing the molecule's overall lipophilicity.

Computational Prediction of pKa and LogP

In the absence of experimental data for 3-Fluoro-3-methylcyclobutan-1-amine, computational methods provide a reliable means of estimating its physicochemical properties. A variety of in silico tools, ranging from empirical, fragment-based methods to more computationally intensive quantum mechanical calculations, are available.[11][12]

pKa Prediction Methodology

A robust approach to predicting the pKa of 3-Fluoro-3-methylcyclobutan-1-amine involves a combination of data from analogous compounds and the application of established principles of physical organic chemistry.

Step-by-Step pKa Estimation:

-

Apply the Fluorine Correction: As discussed, a fluorine atom in the γ-position to an amine typically reduces the pKa by 0.8 to 1.2 units.[9]

-

Calculate the Estimated pKa:

-

Lower estimate: 10.8 (baseline) - 1.2 (γ-fluoro effect) = 9.6

-

Upper estimate: 11.0 (baseline) - 0.8 (γ-fluoro effect) = 10.2

-

Therefore, the predicted pKa of 3-Fluoro-3-methylcyclobutan-1-amine is in the range of 9.6 to 10.2 .

The following diagram illustrates the workflow for pKa estimation:

Caption: Workflow for the theoretical pKa prediction.

LogP Prediction Methodology

For LogP prediction, a consensus approach utilizing multiple computational models is recommended to provide a more robust estimate. Several well-established algorithms are available through online platforms and commercial software packages.[13][14][15]

Step-by-Step LogP Prediction:

-

Select Prediction Tools: A variety of LogP prediction tools will be used, including those based on different underlying methodologies (e.g., atom-based, fragment-based, and property-based).

-

Input Molecular Structure: The SMILES (Simplified Molecular Input Line Entry System) string for 3-Fluoro-3-methylcyclobutan-1-amine (CC1(F)CC(N)C1) and its non-fluorinated analog, 3-methylcyclobutan-1-amine (CC1CC(N)C1), will be used as input for the selected prediction tools.

-

Aggregate and Analyze Results: The predicted LogP values from each tool will be collected and compared. This multi-faceted approach helps to mitigate the biases inherent in any single prediction algorithm.

The following diagram illustrates the workflow for LogP prediction:

Caption: Workflow for consensus-based LogP prediction.

Predicted Physicochemical Data Summary

The following tables summarize the predicted pKa and LogP values for 3-Fluoro-3-methylcyclobutan-1-amine and its relevant analogs.

Table 1: Predicted pKa Values

| Compound | Predicted pKa (Basic) | Methodology |

| Cyclobutylamine | ~10.8 | Literature Value[5][6] |

| 3-Methylcyclobutan-1-amine | 10.8 - 11.0 | Baseline Estimate |

| 3-Fluoro-3-methylcyclobutan-1-amine | 9.6 - 10.2 | Baseline + γ-Fluoro Correction |

Table 2: Predicted LogP Values

| Compound | XLogP3[15] | Commercial Supplier[16] | Consensus Range |

| Cyclobutylamine | 0.2 | N/A | ~0.2 |

| 3-Methylcyclobutan-1-amine | 0.6 | N/A | ~0.6 |